molecular formula C24H30N4O2S B11365280 2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide

Cat. No.: B11365280
M. Wt: 438.6 g/mol
InChI Key: POSMACBQQYMFTM-UHFFFAOYSA-N
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Description

2-{[4-(4-TERT-BUTYLPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYL-N-METHYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a tert-butylphenyl group, a cyano group, and a mercapto group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-TERT-BUTYLPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYL-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 4-tert-butylbenzaldehyde with cyanoacetamide under basic conditions to form the intermediate 4-(4-tert-butylphenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . This intermediate is then reacted with N-cyclohexyl-N-methylacetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-TERT-BUTYLPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYL-N-METHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[4-(4-TERT-BUTYLPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYL-N-METHYLACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-TERT-BUTYLPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYL-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-TERT-BUTYLPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYL-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various research fields.

Properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide

InChI

InChI=1S/C24H30N4O2S/c1-24(2,3)17-12-10-16(11-13-17)21-19(14-25)22(30)27-23(26-21)31-15-20(29)28(4)18-8-6-5-7-9-18/h10-13,18H,5-9,15H2,1-4H3,(H,26,27,30)

InChI Key

POSMACBQQYMFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)N(C)C3CCCCC3)C#N

Origin of Product

United States

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